6-Cyclopropyl-4-methylpyridine-3-carboxylic acid
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Overview
Description
6-Cyclopropyl-4-methylpyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . It is also known by its IUPAC name, 6-cyclopropyl-4-methylnicotinic acid . This compound is characterized by the presence of a cyclopropyl group and a methyl group attached to a pyridine ring, which is further substituted with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-4-methylpyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpyridine-3-carboxylic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.
Reduction: Formation of 6-cyclopropyl-4-methylpyridine-3-methanol or 6-cyclopropyl-4-methylpyridine-3-aldehyde.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
6-Cyclopropyl-4-methylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-4-methylpyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The cyclopropyl and methyl groups contribute to its binding affinity and specificity towards these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
- 4-Methylpyridine-3-carboxylic acid
- 6-Cyclopropylpyridine-3-carboxylic acid
- 4-Methylpyridine-2-carboxylic acid
Comparison: 6-Cyclopropyl-4-methylpyridine-3-carboxylic acid is unique due to the presence of both cyclopropyl and methyl groups on the pyridine ring. This combination enhances its chemical reactivity and binding properties compared to similar compounds that lack one or both of these substituents. The presence of the cyclopropyl group, in particular, imparts steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions and biological interactions .
Properties
IUPAC Name |
6-cyclopropyl-4-methylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-4-9(7-2-3-7)11-5-8(6)10(12)13/h4-5,7H,2-3H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCBKBRXNFHFJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168799-10-6 |
Source
|
Record name | 6-cyclopropyl-4-methylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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